3-Amino-2-methyl-5-nitrobenzoic acid 3-Amino-2-methyl-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 89977-11-7
VCID: VC3256130
InChI: InChI=1S/C8H8N2O4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,9H2,1H3,(H,11,12)
SMILES: CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol

3-Amino-2-methyl-5-nitrobenzoic acid

CAS No.: 89977-11-7

Cat. No.: VC3256130

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-methyl-5-nitrobenzoic acid - 89977-11-7

Specification

CAS No. 89977-11-7
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
IUPAC Name 3-amino-2-methyl-5-nitrobenzoic acid
Standard InChI InChI=1S/C8H8N2O4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,9H2,1H3,(H,11,12)
Standard InChI Key SWXFUNVQEOEVJH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O
Canonical SMILES CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Properties

Basic Structural Information

3-Amino-2-methyl-5-nitrobenzoic acid is an aromatic compound with the molecular formula C8H8N2O4. Its structure consists of a benzene ring substituted with:

  • A carboxylic acid group (-COOH)

  • An amino group (-NH2) at position 3

  • A methyl group (-CH3) at position 2

  • A nitro group (-NO2) at position 5

The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro and carboxylic acid) groups creates an interesting electronic distribution that influences its chemical behavior. The compound likely exists as yellowish to light brown crystals or powder at room temperature, which is characteristic of aromatic compounds containing nitro groups.

Physical Properties

Based on analysis of related compounds with similar structural features, the following physical properties can be anticipated for 3-Amino-2-methyl-5-nitrobenzoic acid:

PropertyExpected ValueBasis for Estimation
Molecular Weight196.16 g/molCalculated from molecular formula
AppearanceYellow to brown crystalline solidCommon for nitroaromatic compounds
Melting Point180-210°C (estimated)Based on similar benzoic acid derivatives
SolubilitySparingly soluble in water; soluble in polar organic solventsCharacteristic of substituted benzoic acids
pKa~3.5-4.2 (carboxylic group)Typical for substituted benzoic acids
UV AbsorptionStrong absorption in 250-370 nm rangeExpected for aromatic compounds with nitro groups

Comparison with Related Compounds

The structure of 3-Amino-2-methyl-5-nitrobenzoic acid differs from 3-Amino-2-methyl-5-nitrobenzamide primarily in the terminal functional group, with the former having a carboxylic acid (-COOH) and the latter an amide (-CONH2). This distinction significantly affects properties such as solubility, acidity, and reaction pathways. The amide derivative exhibits different hydrogen bonding capabilities and tends to be less acidic compared to the carboxylic acid form.

Similarly, it differs from 3-amino-2-methyl benzoic acid by the presence of a nitro group at position 5, which introduces stronger electron-withdrawing effects, potentially increasing the acidity of the carboxylic group and reducing the basicity of the amino group .

Synthesis Methods

Adaptation of Existing Synthesis Methods

The method described for preparing 3-amino-2-methyl benzoic acid in the patent CN104072383A provides valuable insights that could be adapted for the synthesis of 3-Amino-2-methyl-5-nitrobenzoic acid . The patent details a liquid-phase catalytic hydrogenation process that achieves high purity (>99%) and yield (>95%).

A modified synthetic route could involve:

StepProcessConditionsExpected Result
1Nitration of 3-amino-2-methyl benzoic acidHNO3/H2SO4, 0-5°C3-Amino-2-methyl-5-nitrobenzoic acid (protected amino group)
2DeprotectionMild alkaline hydrolysis3-Amino-2-methyl-5-nitrobenzoic acid

Alternatively, starting with 3-nitro-2-methyl benzoic acid as detailed in the patent:

StepProcessConditionsExpected Result
1Additional nitrationHNO3/H2SO4, controlled temperature3,5-Dinitro-2-methyl benzoic acid
2Selective reductionControlled hydrogenation (6504K nickel catalyst, 2.0MPa, 125°C)3-Amino-2-methyl-5-nitrobenzoic acid

The selective reduction would require precise control of reaction conditions to reduce only one nitro group while preserving the other. The patent's use of 6504K nickel as a catalyst for hydrogenation demonstrates superior performance compared to Raney nickel or diatom ooze supported nickel catalysts, with conversion rates of 99.2% .

Chemical Reactions and Reactivity

Reactivity of Functional Groups

3-Amino-2-methyl-5-nitrobenzoic acid possesses three distinct functional groups that can participate in various reactions:

Functional GroupPotential ReactionsExpected Products
Carboxylic Acid (-COOH)Esterification, Amidation, ReductionEsters, Amides, Alcohols
Amino Group (-NH2)Diazotization, Acylation, AlkylationDiazonium salts, Amides, Secondary/Tertiary amines
Nitro Group (-NO2)Reduction, Nucleophilic substitutionHydroxylamines, Amines

The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates interesting electronic effects that influence reactivity patterns:

  • The amino group increases electron density at the ortho and para positions

  • The nitro group withdraws electron density, activating the ring toward nucleophilic attack

  • The methyl group provides steric hindrance near the carboxylic acid group

Oxidation and Reduction Reactions

Similar to related compounds, 3-Amino-2-methyl-5-nitrobenzoic acid would be expected to undergo oxidation and reduction reactions:

Oxidation: The methyl group could be oxidized to form additional carboxyl functionality.

Reduction: The nitro group could be reduced to an amino group, potentially forming 3,5-diamino-2-methyl benzoic acid, as observed with similar nitro compounds.

Reagents likely effective for these transformations include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Sodium borohydride, iron powder, catalytic hydrogenation

Applications and Research Significance

Application AreaPotential UsesRelevant Properties
Pharmaceutical IntermediatesSynthesis of antibacterial and anti-inflammatory compoundsMultiple functional groups for derivatization
Analytical ChemistryReference standard for related compoundsSpecific spectroscopic profile
Materials SciencePrecursor for dyes and pigmentsChromophoric nitro and amino groups
Agricultural ChemistryDevelopment of crop protection agentsStructural similarity to known bioactive compounds

Comparative Significance in Research

The compound shares structural similarities with dinitolmide metabolites, which have shown anticoccidial properties. The presence of similar functional groups suggests potential biological activity, though direct studies on 3-Amino-2-methyl-5-nitrobenzoic acid are required to confirm this hypothesis.

Analytical Methods and Characterization

Spectroscopic Characteristics

Based on functional group analysis, 3-Amino-2-methyl-5-nitrobenzoic acid would exhibit characteristic spectroscopic patterns:

Analytical MethodExpected CharacteristicsDiagnostic Value
IR SpectroscopyStrong C=O stretch (1680-1700 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), NO₂ symmetric and asymmetric stretching (1300-1550 cm⁻¹)Confirmation of functional groups
¹H NMRSignals for aromatic protons (7-8 ppm), methyl protons (2-2.5 ppm), carboxylic acid proton (10-13 ppm), amino protons (4-5 ppm)Structure verification
¹³C NMRSignals for carbonyl carbon (165-175 ppm), aromatic carbons (120-150 ppm), methyl carbon (15-20 ppm)Carbon skeleton confirmation
Mass SpectrometryMolecular ion peak at m/z 196, fragmentation patterns showing loss of NO₂, COOH, and other characteristic fragmentsMolecular weight confirmation

Chromatographic Analysis

For separation and purification, techniques used for similar compounds could be applied:

  • High-Performance Liquid Chromatography (HPLC) using C18 columns

  • Gas Chromatography combined with Mass Spectrometry (GC-MS) after derivatization

  • Thin Layer Chromatography (TLC) with appropriate solvent systems

The accelerated solvent extraction (ASE) methods combined with solid-phase extraction (SPE) mentioned for related compounds could be adapted for isolation and purification of 3-Amino-2-methyl-5-nitrobenzoic acid.

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